molecular formula C17H17N3O2S B2645662 2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448027-29-9

2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2645662
CAS RN: 1448027-29-9
M. Wt: 327.4
InChI Key: IRGPXUZSIRKGAY-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTEA and has been synthesized using various methods.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research conducted by Chkirate et al. (2019) discusses the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. The study explored the effect of hydrogen bonding on the self-assembly process and demonstrated significant antioxidant activity of these complexes. This illustrates the potential of such compounds in designing coordination complexes with desirable biochemical properties (Chkirate et al., 2019).

Chemoselective Synthesis

Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase, a process critical for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This study highlights the importance of enzymatic processes in achieving selective acetylation, crucial for pharmaceutical synthesis (Magadum & Yadav, 2018).

Glutaminase Inhibitors

Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), offering insights into the development of more effective GLS inhibitors with improved drug-like properties. These inhibitors have significant implications in cancer therapy by targeting glutamine metabolism in cancer cells (Shukla et al., 2012).

Novel Cooling Agents

Karanewsky et al. (2015) conducted a toxicological evaluation of a novel cooling agent, S2227, which showed rapid oxidative metabolism and no adverse effects in several toxicological studies, indicating its safety for use in food and beverage applications. This research contributes to the development of new flavoring agents with enhanced safety profiles (Karanewsky et al., 2015).

Flavoring Substance Evaluation

Younes et al. (2018) delivered a scientific opinion on 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide as a flavoring substance, assessing its safety for human health. The study found no safety concern at the estimated level of dietary exposure, contributing to the regulatory evaluation of new flavoring substances (Younes et al., 2018).

properties

IUPAC Name

2-phenoxy-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-17(13-22-14-5-2-1-3-6-14)18-9-11-20-10-8-15(19-20)16-7-4-12-23-16/h1-8,10,12H,9,11,13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGPXUZSIRKGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

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